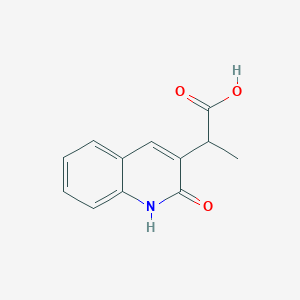

2-(2-oxo-1H-quinolin-3-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-oxo-1H-quinolin-3-yl)propanoic acid is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

准备方法

The synthesis of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid typically involves the reaction of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with sodium hydroxide and hydrazine hydrate in ethanol. This reaction yields 3-[2-oxoquinolin-1(2H)-yl]propanoic acid and 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

2-(2-oxo-1H-quinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-(2-oxo-1H-quinolin-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Quinoline derivatives, including this compound, are being explored for their anticancer properties.

Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, some derivatives of this compound have shown potent EGFR inhibition, which is crucial in cancer therapy. The compound binds to the active site of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells .

相似化合物的比较

2-(2-oxo-1H-quinolin-3-yl)propanoic acid can be compared with other quinoline derivatives such as:

3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid: This compound also shows biological activity but differs in its substitution pattern on the quinoline ring.

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: This derivative is used in predicting the activity of antimicrobial peptides and has a different functional group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in scientific research and industrial applications.

生物活性

2-(2-oxo-1H-quinolin-3-yl)propanoic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily noted for its potential in cancer therapy, antimicrobial applications, and as a precursor in the synthesis of more complex quinoline derivatives. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in cancer cell proliferation. By binding to the active site of EGFR, it prevents downstream signaling pathways that lead to cell growth and survival.

- Antimicrobial Activity : Quinoline derivatives are known for their broad-spectrum antibacterial properties. This compound specifically has been explored for its potential in developing antimicrobial peptides.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of quinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including lung adenocarcinoma cells. The results indicated that specific derivatives exhibited significant cytotoxicity, suggesting that modifications on the quinoline structure could enhance their anticancer efficacy .

Antimicrobial Studies

The compound's antimicrobial properties have been investigated through various assays. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Comparative Studies

When compared to other quinoline derivatives, this compound shows unique biological activities:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | EGFR inhibition |

| 3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid | Antimicrobial | DNA gyrase inhibition |

| 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid | Antimicrobial | Unknown |

This table illustrates the varying biological activities among quinoline derivatives and emphasizes the distinct role of this compound in medicinal chemistry.

Case Studies

Several case studies have documented the efficacy of this compound:

- In Vitro Studies : A study reported that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value indicating potent activity .

- Antimicrobial Efficacy : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings, supporting its use as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-oxo-1H-quinolin-3-yl)propanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling quinolinone derivatives with propanoic acid precursors via condensation or nucleophilic substitution. For example, analogous compounds (e.g., 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid) are synthesized using acid-catalyzed cyclization . Purification can be achieved via recrystallization or reverse-phase HPLC, with purity confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). To optimize purity, use gradient elution in HPLC and monitor reaction progress with thin-layer chromatography (TLC) .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals can be grown via slow evaporation in solvents like DMSO/water mixtures. Use SHELX software (e.g., SHELXL for refinement) to solve and refine structures, leveraging its robustness for small-molecule crystallography . Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 visualization tools.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify quinolinone protons (δ 6.5–8.5 ppm) and propanoic acid signals (δ 2.5–3.5 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3200 cm⁻¹).

- UV-Vis : Monitor π→π* transitions in the quinolinone ring (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what contradictions might arise between in silico and experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can model interactions with targets like enzymes or receptors. For instance, quinolinone derivatives often target kinase or protease active sites. Contradictions may arise due to solvent effects, protein flexibility, or protonation states. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Discrepancies require re-evaluating force fields or experimental conditions .

Q. What strategies are effective for resolving enantiomeric mixtures of this compound during synthesis?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases/esterases can separate enantiomers. For example, (2S)-2-amino-3-(phenylamino)propanoic acid derivatives are resolved via chiral auxiliaries or asymmetric hydrogenation . Confirm enantiopurity by circular dichroism (CD) or chiral HPLC with a polarimetric detector.

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields may stem from steric hindrance or poor leaving-group activation. Optimize by:

- Using coupling agents like EDC/HOBt or DCC.

- Screening solvents (e.g., DMF, THF) and temperatures (40–80°C).

- Introducing microwave-assisted synthesis to enhance reaction efficiency .

Q. Data Contradiction Analysis

Q. How can conflicting results in biological assays (e.g., cytotoxicity vs. efficacy) be systematically analyzed?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to assess consistency.

- Meta-Analysis : Pool data from independent studies (if available) using tools like RevMan for statistical heterogeneity testing.

- Mechanistic Studies : Combine knockdown (siRNA) or knockout (CRISPR) models to identify off-target effects .

Q. Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.

- Exposure Control : Monitor airborne concentrations via industrial hygiene surveys. Implement emergency showers/eye wash stations per OSHA guidelines .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in labeled hazardous waste containers .

属性

IUPAC Name |

2-(2-oxo-1H-quinolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(12(15)16)9-6-8-4-2-3-5-10(8)13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSAHVMWMVKEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。